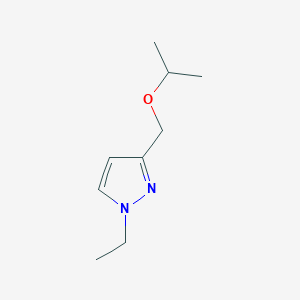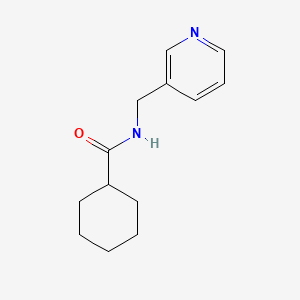![molecular formula C16H19N3OS B2528618 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone CAS No. 1478125-58-4](/img/structure/B2528618.png)
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone is a chemical compound that belongs to the thiazole family. It has a molecular weight of 301.41 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H19N3OS/c1-13(20)15-11-17-16(21-15)19-9-7-18(8-10-19)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure have been synthesized and tested for their antimicrobial activity . These compounds exhibited significant antibacterial and antifungal activity, comparable to standard treatments .
Molecular Modeling
These compounds have also been used in molecular modeling studies . The data from these studies was compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .
Cancer Treatment
Another application of similar compounds is in the treatment of cancer . Specifically, these compounds have been developed to target Poly (ADP-Ribose) Polymerase in human breast cancer cells . They exhibited moderate to significant efficacy against human breast cancer cells .
Inhibition of Catalytical Activity
These compounds have been found to inhibit the catalytical activity of PARP1, a protein involved in DNA repair and programmed cell death .
Enhancement of Cleavage of PARP1
In addition to inhibiting the catalytical activity of PARP1, these compounds also enhance the cleavage of PARP1 . This could potentially lead to increased cell death in cancer cells .
Enhancement of Phosphorylation of H2AX
These compounds have been found to enhance the phosphorylation of H2AX, a protein involved in the signaling of DNA damage .
Increase in CASPASE 3/7 Activity
Finally, these compounds have been found to increase CASPASE 3/7 activity . CASPASE 3/7 are crucial enzymes involved in programmed cell death, and their increased activity could potentially lead to increased cell death in cancer cells .
Safety And Hazards
properties
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13(20)15-11-17-16(21-15)19-9-7-18(8-10-19)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGITSLWJYVVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone | |
CAS RN |
1478125-58-4 |
Source


|
| Record name | 1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

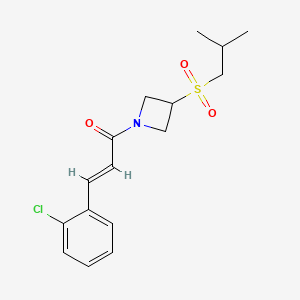
![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)


![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)
![5-chloro-N-({2-[(2-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2528543.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)
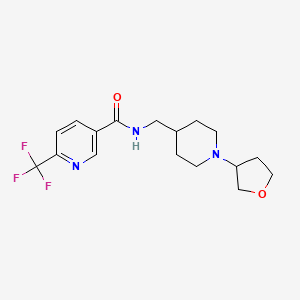
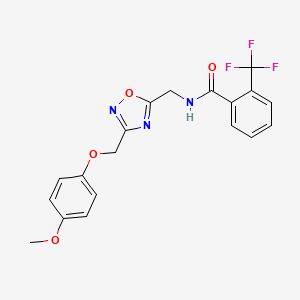
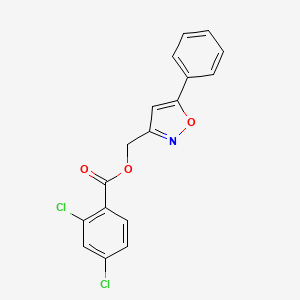
![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)
